N-(4-fluorobenzyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMXWPRYXKUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-fluorobenzyl)-2-phenylacetamide, highlighting differences in substituents, physical properties, and reactivity:
Notes:
- Structural Variations: The primary difference lies in the electronic nature of the N-substituent.
- Reactivity in Alkylation:
- Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance the nucleophilicity of the amide nitrogen in phase-transfer-catalyzed (PTC) benzylation, favoring reaction via the interfacial mechanism .
- Electron-donating groups (e.g., 4-Me, 4-OMe) promote the extraction mechanism in PTC reactions due to increased anion stability .
- However, analogs like N-(4-chlorobenzyl)-2-phenylacetamide (135–136°C) and N-benzyl derivatives (128–130°C) suggest that halogenation increases melting points due to stronger intermolecular forces .
- Synthetic Yields: N-(4-chlorobenzyl)-2-phenylacetamide was synthesized in 86% yield under optimized conditions, higher than derivatives with bulkier substituents (e.g., 65.7% for N-(4-fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide) .
Key Research Findings
Mechanistic Divergence:
- This compound analogs react via the interfacial mechanism in PTC alkylation due to the electron-withdrawing fluorine atom stabilizing the transition state .
- In contrast, N-(4-methoxyphenyl)-2-phenylacetamide follows the extraction mechanism, as the methoxy group stabilizes the reactive anion .
Thermal Stability: Derivatives with para-halogen substituents (F, Cl) exhibit higher thermal stability than non-halogenated analogs, as evidenced by elevated melting points .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-phenylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for solubility and reaction efficiency .
- Catalysts/Reagents : Triethylamine (TEA) or other bases are used to deprotonate intermediates, while sodium azide (NaN₃) may facilitate nucleophilic substitutions .
- Temperature control : Reflux conditions (e.g., 80–100°C) are often required for step completion .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent ratios or catalyst amounts to minimize side products .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular connectivity (e.g., fluorobenzyl protons at ~7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 302.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns and UV detection .
Q. What are the stability and solubility profiles of this compound under varying pH and solvent conditions?
Methodological Answer:
- Stability : Conduct accelerated degradation studies at pH 1–13. The compound is stable in neutral buffers but may hydrolyze under strongly acidic/basic conditions .
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane). Higher solubility in DMSO (∼50 mg/mL) facilitates biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorobenzyl and phenylacetamide moieties?
Methodological Answer:
- Analog synthesis : Replace the 4-fluorobenzyl group with chloro-, methoxy-, or methyl-substituted benzyl groups to assess electronic effects .
- Bioassays : Test analogs in enzyme inhibition (e.g., kinases) or receptor-binding assays (e.g., GPCRs) to correlate substituents with activity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent bulkiness or polarity .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across models to identify potency shifts due to metabolic differences .
- Metabolite profiling : Use LC-MS to detect species-specific metabolites that may alter activity .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- Target identification : Perform pull-down assays with biotinylated probes or affinity chromatography using brain homogenates .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., mTOR or amyloid-beta pathways) .
- In vivo validation : Test in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with behavioral and biomarker endpoints .
Q. How can computational methods improve the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Methodological Answer:
- In silico tools : Use SwissADME or ADMETLab to predict logP (∼2.8), Caco-2 permeability, and cytochrome P450 interactions .
- MD simulations : Model blood-brain barrier penetration using CHARMM force fields .
- Metabolite prediction : Combine GLORYx for phase I/II metabolism with experimental validation via hepatocyte incubations .
Q. What are the best practices for designing in vivo studies to assess toxicity and efficacy?
Methodological Answer:
- Dosing regimen : Start with subchronic dosing (14–28 days) in rodents, monitoring liver enzymes (ALT/AST) and renal function .
- PK/PD modeling : Use WinNonlin to correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement .
- Histopathology : Evaluate organ toxicity via H&E staining and immunohistochemistry for apoptosis markers (e.g., caspase-3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
